8-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine
Overview
Description
8-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the triazolopyridine family. It is characterized by the presence of a triazole ring fused to a pyridine ring, with a chlorine atom at the 8th position and a methyl group at the 3rd position.
Mechanism of Action
Target of Action
The primary targets of 8-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine are currently unknown . This compound is part of a collection of unique chemicals provided to early discovery researchers
Mode of Action
Related compounds such as alprazolam and diazepam, which contain a 1,2,4-triazole fused to the benzodiazepine core, are known to interact with the gaba_a receptor
Biochemical Pathways
It’s synthesized via a direct oxidative functionalization of sp3 C–H bonds of 2-methyl-azaheteroarenes . More research is needed to elucidate the affected pathways and their downstream effects.
Result of Action
Some related compounds have shown antifungal and insecticidal activity , but it’s unclear if this compound has similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chloro-2-hydrazinylpyridine with thiourea under microwave irradiation to form the key intermediate, which is then further processed to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: 8-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 8th position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, often under basic conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed: The major products formed depend on the specific reactions and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom .
Scientific Research Applications
8-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Comparison with Similar Compounds
- 5-Chloro-[1,2,4]triazolo[4,3-a]pyridine
- 6-Bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine
- 6-Bromo-[1,2,4]triazolo[4,3-a]pyridine
Comparison: 8-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. Compared to its analogs, the presence of the chlorine atom at the 8th position and the methyl group at the 3rd position can significantly alter its chemical and biological properties .
Properties
IUPAC Name |
8-chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c1-5-9-10-7-6(8)3-2-4-11(5)7/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYHIDEHLMBFMAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CC=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00650382 | |
Record name | 8-Chloro-3-methyl[1,2,4]triazolo[4,3-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00650382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
929000-42-0 | |
Record name | 8-Chloro-3-methyl[1,2,4]triazolo[4,3-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00650382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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